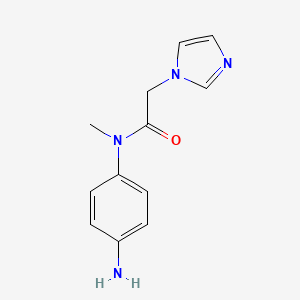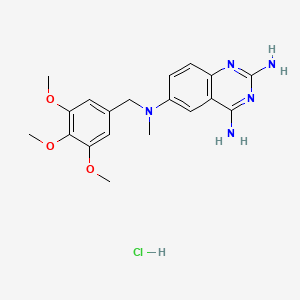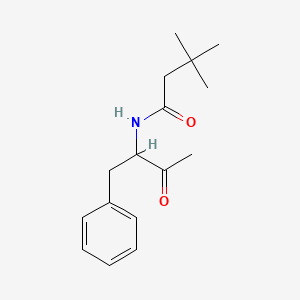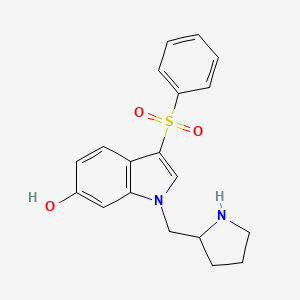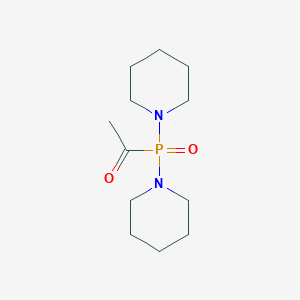![molecular formula C12H25O5P B12520485 2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 670279-87-5](/img/structure/B12520485.png)
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxaphospholane ring and a hydroxydecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of 1-decanol with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride and an appropriate base to facilitate the formation of the dioxaphospholane ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxydecyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxydecyl group can yield decanoic acid, while substitution reactions can produce a variety of phospholane derivatives .
Applications De Recherche Scientifique
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of flame retardants and plasticizers, enhancing the properties of materials
Mécanisme D'action
The mechanism of action of 2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The dioxaphospholane ring can interact with enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The hydroxydecyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Idebenone: A synthetic analogue of ubiquinone, known for its antioxidant properties and use in treating visual impairment.
2,3-Dimethoxy-5-methyl-6-(10’-hydroxydecyl)-1,4-benzoquinone: Another compound with a similar hydroxydecyl group, used in various biochemical studies
Uniqueness
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
670279-87-5 |
|---|---|
Formule moléculaire |
C12H25O5P |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
10-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]decan-1-ol |
InChI |
InChI=1S/C12H25O5P/c13-9-7-5-3-1-2-4-6-8-10-15-18(14)16-11-12-17-18/h13H,1-12H2 |
Clé InChI |
NMDUKZSDGMZWSS-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(O1)OCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)


![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
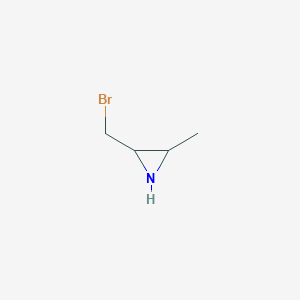
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
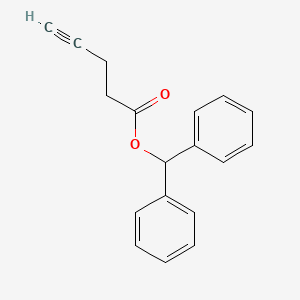
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
